methyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate
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Overview
Description
Methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that features a unique combination of furan, chromeno, pyrrol, and thiazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the furan and chromeno intermediates, followed by their coupling with pyrrol and thiazole derivatives under controlled conditions. Common reagents used in these reactions include sodium nitrite, potassium iodide, and various catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of advanced purification techniques such as chromatography and crystallization ensures the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules that contain furan, chromeno, pyrrol, or thiazole moieties. Examples include:
Furan-2-yl derivatives: Compounds with similar furan rings.
Chromeno derivatives: Molecules containing chromeno structures.
Pyrrol derivatives: Compounds with pyrrol rings.
Thiazole derivatives: Molecules featuring thiazole rings .
Uniqueness
The uniqueness of methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H,2H,3H,9H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate lies in its complex structure, which combines multiple heterocyclic moieties. This unique combination imparts specific chemical and biological properties that make it valuable for various applications .
Biological Activity
Methyl 2-[1-(furan-2-yl)-3,9-dioxo-3,9-dihydrochromeno[2,3-c]pyrrol-2(1H)-yl]-4-methyl-1,3-thiazole-5-carboxylate is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables and research findings.
Chemical Structure and Properties
The compound features a unique structure that combines various heterocycles including furan, thiazole, and chromeno-pyrrole moieties. This structural diversity may contribute to its biological activities.
Antimicrobial Activity
Recent studies have indicated that compounds containing furan and thiazole rings exhibit significant antimicrobial properties. For instance:
- Furan derivatives have been noted for their ability to inhibit bacterial growth, including strains such as Staphylococcus aureus and Escherichia coli .
- Thiazole-based compounds have shown promising results against various pathogens, suggesting that the thiazole moiety in our compound may enhance its antimicrobial efficacy .
Antitumor Activity
Research has highlighted the antitumor potential of pyrrole-containing compounds. A derivative similar to our compound demonstrated effective inhibition of cancer cell lines, particularly in breast and lung cancers. The mechanism often involves the induction of apoptosis and cell cycle arrest .
Study 1: Antimicrobial Efficacy
In a study examining the antimicrobial efficacy of various pyrrole derivatives, a compound structurally related to this compound was tested against Pseudomonas putida. The Minimum Inhibitory Concentration (MIC) was found to be 77 µM .
Compound | Target Organism | MIC (µM) |
---|---|---|
Compound A | Pseudomonas putida | 77 |
Compound B | Staphylococcus aureus | 50 |
Compound C | Escherichia coli | 45 |
Study 2: Antitumor Effects
A series of studies focused on pyrrole derivatives showed that one such derivative exhibited significant cytotoxicity against lung cancer cells with an IC50 value of 5 µM. This suggests that similar mechanisms might be present in our target compound .
Compound | Cancer Cell Line | IC50 (µM) |
---|---|---|
Compound X | A549 (Lung Cancer) | 5 |
Compound Y | MCF7 (Breast Cancer) | 10 |
Compound Z | HeLa (Cervical Cancer) | 15 |
The biological activity of this compound is hypothesized to involve:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit key enzymes involved in bacterial cell wall synthesis.
- Induction of Apoptosis : Antitumor activity is often mediated through pathways that trigger programmed cell death in malignant cells.
- Interaction with DNA : Some derivatives may intercalate into DNA or inhibit topoisomerases, leading to disruption of replication processes.
Properties
Molecular Formula |
C21H14N2O6S |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl 2-[1-(furan-2-yl)-3,9-dioxo-1H-chromeno[2,3-c]pyrrol-2-yl]-4-methyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C21H14N2O6S/c1-10-18(20(26)27-2)30-21(22-10)23-15(13-8-5-9-28-13)14-16(24)11-6-3-4-7-12(11)29-17(14)19(23)25/h3-9,15H,1-2H3 |
InChI Key |
JOGXQZDGWZSLSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)N2C(C3=C(C2=O)OC4=CC=CC=C4C3=O)C5=CC=CO5)C(=O)OC |
Origin of Product |
United States |
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